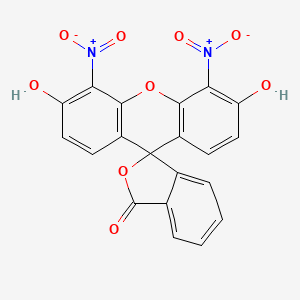

4',5'-DINITROFLUORESCEIN

Description

Contextualization of Fluorescein (B123965) Derivative Research

Historical Trajectories and Milestones in Xanthene Dye Chemistry

Xanthene dyes, which form the structural core of fluorescein, have a rich history dating back to 1871. britannica.comresearchgate.netbiotium.com The German chemist Adolf von Baeyer first synthesized fluorescein by heating phthalic anhydride (B1165640) and resorcinol. britannica.combiotium.com This discovery marked a significant milestone in synthetic dye chemistry, opening the door to a new class of compounds with brilliant hues and, notably, fluorescent properties. britannica.comresearchgate.net Fluorescein itself, with its intense yellow-green fluorescence, became a foundational molecule for the development of numerous derivatives. biotium.com

Over the decades, research into xanthene dyes has expanded significantly. researchgate.net These dyes, characterized by the dibenzo-γ-pyran nucleus, are prized for their vibrant colors ranging from greenish-yellow to purple. researchgate.net Their applications have been diverse, including use as colorants for textiles, paper, and inks, as well as in more specialized fields like biology and medicine as stains and biomarkers. researchgate.net The development of fluorescein derivatives has been a key area of focus, with modifications to the core structure leading to compounds with tailored properties for specific applications. acs.orgunesp.briscientific.org

Strategic Significance of Nitro-Substitution for Molecular Functionality

The introduction of nitro (NO₂) groups into organic molecules, a process known as nitro-substitution, is a strategic approach to modifying their electronic and photophysical properties. Nitro groups are strongly electron-withdrawing, a characteristic that can significantly influence the behavior of a molecule. springernature.comrsc.orgresearchgate.net This electron-withdrawing nature is desirable in the design of electron-deficient molecules, which have applications in areas like light-sensitizing materials. springernature.com

However, the presence of nitro groups often leads to the quenching of fluorescence. springernature.comnih.govrsc.org This is because nitro groups can introduce pathways for efficient intersystem crossing, a process that diverts energy from fluorescence. nih.gov Despite this general tendency, the strategic placement of nitro groups, sometimes in combination with electron-donating groups, can lead to fluorescent nitro-aromatic compounds with unique properties. researchgate.netnih.gov In the context of fluorescein, nitro-substitution has been explored to create derivatives with altered acidity and spectral properties, making them suitable for applications such as pH indicators. mdpi.comresearchgate.net The synthesis of nitro-substituted fluoresceins, including 4',5'-dinitrofluorescein, represents a targeted effort to harness the electronic effects of the nitro group to create new functional dyes.

Scholarly Review of Existing Research on this compound

Critical Assessment of Prior Investigations and Methodologies

Research on this compound has primarily focused on its synthesis and its behavior as a pH indicator. The synthesis of this compound and its derivatives has been achieved through various standard reactions. mdpi.comlsu.edu For instance, one method involves the reduction of this compound to produce the corresponding diamine fluorescein. lsu.edu The synthesis of related compounds, such as 5-bromo-4',5'-dinitrofluorescein, has also been reported. mdpi.com

Spectrophotometric studies have been crucial in characterizing the protolytic equilibria of this compound in different environments, such as micellar solutions. mdpi.com These studies have revealed that the presence of nitro groups can lead to unusual properties, including the formation of lactone structures in the dianionic form, which is not typical for other fluorescein dyes. researchgate.netresearchgate.net The acidity of nitrofluoresceins has also been a subject of investigation, with studies showing them to be relatively strong acids. researchgate.netresearchgate.net

Identification of Research Gaps and Unexplored Avenues

While the synthesis and basic pH-indicating properties of this compound have been established, there are several areas that remain underexplored. A comprehensive investigation into its photophysical properties, including fluorescence quantum yields and lifetimes in a variety of solvents, is still needed to fully understand its potential as a fluorescent probe.

Furthermore, the exploration of this compound as a precursor for other functional dyes is an area with significant potential. The nitro groups can be chemically modified, for example, through reduction to amino groups, opening up possibilities for creating a wider range of derivatives with diverse functionalities. lsu.edu The application of this compound and its derivatives in areas beyond simple pH indication, such as in sensing specific analytes or in biological imaging, remains a largely unexplored frontier. A more in-depth study of its interaction with different chemical and biological species could reveal novel applications.

Research Objectives and Scope for Comprehensive Inquiry

Building upon the existing knowledge base, a comprehensive inquiry into this compound should aim to:

Systematically characterize its photophysical properties: This would involve detailed spectroscopic analysis to determine absorption and emission spectra, fluorescence quantum yields, and lifetimes in a range of solvents with varying polarities.

Explore its potential as a versatile chemical sensor: Investigations should extend beyond pH to assess its responsiveness to other ions and small molecules.

Synthesize and evaluate a library of derivatives: By chemically modifying the nitro groups, a range of new compounds could be created and their properties systematically evaluated to establish structure-property relationships.

Investigate its utility in biological systems: This could involve studying its cell permeability, cytotoxicity, and potential for use as a targeted fluorescent probe in cellular imaging.

By addressing these objectives, a more complete understanding of this compound can be achieved, paving the way for its application in advanced chemical and biological sciences.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24545-86-6 | chemicalbook.comglpbio.com |

| Molecular Formula | C₂₀H₁₀N₂O₉ | |

| Boiling Point | 654.2±55.0 °C (Predicted) | chemicalbook.com |

| Density | 1.83±0.1 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 7.26±0.20 (Predicted) | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3',6'-dihydroxy-4',5'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10N2O9/c23-13-7-5-11-17(15(13)21(26)27)30-18-12(6-8-14(24)16(18)22(28)29)20(11)10-4-2-1-3-9(10)19(25)31-20/h1-8,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCIBGACBRAXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)[N+](=O)[O-])OC5=C3C=CC(=C5[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179288 | |

| Record name | CI 45396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24545-86-6 | |

| Record name | 3′,6′-Dihydroxy-4′,5′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24545-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 45396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024545866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI 45396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-4',5'-dinitrospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',5'-DINITROFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43N83DU7RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 ,5 Dinitrofluorescein

De Novo Synthetic Strategies for 4',5'-DINITROFLUORESCEIN

The creation of this compound from foundational molecules involves precise and controlled chemical reactions to ensure the correct placement of the nitro groups on the fluorescein (B123965) backbone.

Regioselective Nitration Protocols (e.g., Aromatic Electrophilic Substitution)

The primary method for introducing nitro groups onto the fluorescein structure is through electrophilic aromatic substitution, specifically nitration. This process typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The conditions of the reaction, including temperature and the concentration of the reagents, are carefully controlled to favor the formation of the desired 4',5'-dinitro isomer.

For instance, the nitration of 5-bromofluorescein diacetate can be achieved by dissolving it in sulfuric acid at a low temperature (e.g., -5 °C) and then adding nitric acid. mdpi.com The mixture is stirred for a short period to allow the reaction to proceed before being quenched in cold water. mdpi.com This method highlights a common strategy where the fluorescein molecule is first acetylated to protect the hydroxyl groups, thus directing the nitration to the desired positions on the xanthene ring.

The regioselectivity of the nitration, which is the preferential substitution at the 4' and 5' positions, is a critical aspect of the synthesis. While the precise mechanisms governing this selectivity can be complex, they are influenced by the electronic properties of the fluorescein core and the reaction conditions. Researchers have explored various nitration methods to optimize the yield and purity of the this compound product. scirp.orgthieme-connect.comresearchgate.net

Controlled Synthesis of Specific Isomers

The controlled synthesis of specific isomers of dinitrofluorescein (B1180472) is crucial for applications where a particular substitution pattern is required. Achieving this control often involves multi-step synthetic routes and the use of protecting groups to block certain positions on the fluorescein molecule from reacting.

While the direct nitration of fluorescein can lead to a mixture of isomers, strategic modifications to the starting material can guide the nitration to the desired 4' and 5' positions. The synthesis of specific isomers is an area of ongoing research, with the goal of developing more efficient and selective methods. rsc.orgnih.govmdpi.com The ability to produce a single, pure isomer is highly valuable for ensuring the consistent and predictable performance of the final product in its intended application.

Synthetic Transformations of this compound Nitro Groups

The nitro groups of this compound are versatile functional groups that can be chemically transformed into other functionalities, significantly expanding the utility of the fluorescein scaffold.

Reductive Amination for the Synthesis of 4',5'-Diaminofluorescein (DAF-2) and Related Analogues

A key transformation of this compound is the reduction of its nitro groups to amino groups, yielding 4',5'-diaminofluorescein (DAF-2). lsu.edu DAF-2 is a well-known fluorescent probe for the detection of nitric oxide (NO). sigmaaldrich.comnih.govnih.gov

The reduction is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or by using reducing agents like tin(II) chloride (SnCl2) in ethanol (B145695). mdpi.commasterorganicchemistry.comcommonorganicchemistry.comwikipedia.org For example, refluxing a solution of 5-bromo-4',5'-dinitrofluorescein with tin chloride in ethanol effectively reduces the nitro groups to amines. mdpi.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) with H₂ | Catalytic hydrogenation | A common and effective method. mdpi.comcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | In ethanol, often with reflux | A mild method suitable for various substrates. mdpi.comcommonorganicchemistry.com |

| Iron (Fe) in Acid | Acidic conditions (e.g., acetic acid) | A classic and cost-effective method. masterorganicchemistry.com |

Mechanistic Considerations of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The reaction can occur via a radical mechanism or through successive two-electron transfers. nih.gov In the two-electron pathway, the nitro group is first reduced to a nitroso group, which is then rapidly reduced to a hydroxylamino group. nih.gov The hydroxylamino intermediate is then further reduced to the final amino group. nih.gov

The specific mechanism can depend on the reducing agent and the reaction conditions. Understanding these mechanistic details is important for controlling the reaction and avoiding the formation of undesired byproducts, such as azo compounds which can arise from the reaction of nitroso and hydroxylamino intermediates. masterorganicchemistry.com

Subsequent Derivatization of Amino-Fluorescein Intermediates (e.g., Alkylation)

The amino groups of 4',5'-diaminofluorescein and its analogs are nucleophilic and can be readily derivatized to create a wide range of new fluorescent probes with tailored properties. researchgate.netwho.intnih.gov A common derivatization is alkylation. For instance, the reductive amination of 5-bromo-4',5'-diaminofluorescein with formaldehyde (B43269) leads to the formation of 5-bromo-4',5'-bis(dimethylamino)fluorescein. mdpi.com

Other derivatization strategies include acylation and reaction with various electrophiles to attach different functional groups. thermofisher.com This allows for the fine-tuning of the spectral properties, solubility, and targeting capabilities of the fluorescein-based probes. The ability to perform these subsequent modifications is a key advantage of using this compound as a synthetic platform.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 4',5'-Diaminofluorescein | DAF-2 |

| 5-Bromofluorescein diacetate | |

| 5-Bromo-4',5'-dinitrofluorescein | BDNF |

| 5-Bromo-4',5'-diaminofluorescein | BDAF |

| 5-Bromo-4',5'-bis(dimethylamino)fluorescein | BBDMAF |

| Nitric Acid | |

| Sulfuric Acid | |

| Palladium on Carbon | Pd/C |

| Tin(II) Chloride | SnCl₂ |

Exploration of Alternative Nitro Group Conversions

The primary transformation of the nitro groups on this compound is their reduction to the corresponding amines, yielding 4',5'-diaminofluorescein (DAF). nih.govnih.gov This conversion is fundamental as DAF is a widely used fluorescent indicator for detecting nitric oxide (NO) and related reactive nitrogen species. nih.govnih.gov In the presence of oxygen and NO, DAF is nitrosated to form the highly fluorescent DAF-2 triazole (DAF-2T). nih.gov

The reduction of the dinitro compound to the diamino derivative is typically achieved using a reducing agent like tin(II) chloride in ethanol under reflux. mdpi.com For instance, in the synthesis of a related bromo-derivative, 5-bromo-4′,5′-dinitrofluorescein (BDNF) was converted to 5-bromo-4′,5′-diaminofluorescein (BDAF) by refluxing with tin(II) chloride in ethanol for 6 hours. mdpi.com Catalytic hydrogenation with palladium on carbon is another effective method for this reduction. mdpi.com

Beyond the simple reduction to primary amines, these amino groups can be further functionalized. For example, reductive amination with formaldehyde can convert the diaminofluorescein derivative into a bis(dimethylamino)fluorescein analog. mdpi.com This subsequent modification highlights that the initial nitro-to-amino conversion is often a gateway to more complex derivatives with tailored properties. mdpi.com

It is important to note that the reactivity of 4,5-diaminofluorescein (B163784) is not entirely specific to nitric oxide; it can also react with dehydroascorbic acid and ascorbic acid to produce fluorescent products, which can be a source of interference in certain biological assays. nih.gov

Tailored Functionalization of the this compound Scaffold

Functionalization beyond the nitro groups allows for the fine-tuning of the molecule's properties and the introduction of new functionalities for advanced applications.

Introducing halogens onto the fluorescein core provides a chemical handle for further modifications, particularly through cross-coupling reactions. The synthesis of 5-bromo-4',5'-dinitrofluorescein (BDNF) demonstrates the feasibility of halogenating the dinitrofluorescein scaffold. mdpi.com

The synthesis starts with 5-bromofluorescein diacetate. mdpi.com This precursor is dissolved in sulfuric acid at a low temperature (-5 °C), followed by the addition of nitric acid to introduce the two nitro groups onto the phthalic acid residue. mdpi.com The reaction mixture is then quenched in cold water and the product is extracted. mdpi.com This procedure yields 5-bromo-4′,5′-dinitrofluorescein, a key intermediate that combines the dinitro functionality with a reactive bromine atom. mdpi.comnih.gov The presence of nitro groups on the xanthene moiety is known to stabilize the colorless lactone form of fluorescein derivatives. researchgate.netresearchgate.net

| Reaction Step | Reagents and Conditions | Product | Reference |

| Nitration | 5-bromofluorescein diacetate, Sulfuric acid, Nitric acid, -5 °C, 20 min | 5-Bromo-4',5'-dinitrofluorescein (BDNF) | mdpi.com |

This table summarizes the synthesis of 5-Bromo-4',5'-dinitrofluorescein.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. acs.orgwikipedia.org These reactions, including the Suzuki and Sonogashira couplings, have been successfully applied to functionalized fluorescein derivatives, demonstrating their potential applicability to the this compound scaffold. mdpi.comnih.gov

While direct cross-coupling on this compound is not extensively documented, studies on related halogenated derivatives showcase the utility of this approach. For example, 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF), which is synthesized from 5-bromo-4',5'-dinitrofluorescein, readily undergoes Suzuki and Sonogashira reactions. mdpi.comnih.gov The bromine atom at the 5-position serves as the coupling site. mdpi.com Successful couplings have been achieved with phenylboronic acid (Suzuki reaction) and phenylacetylene (B144264) (Sonogashira reaction), yielding the corresponding phenyl- and phenylethynyl-substituted fluorescein dyes. mdpi.comresearchgate.net

The Sonogashira reaction typically employs a palladium catalyst and a copper co-catalyst in the presence of a base to couple a terminal alkyne with an aryl halide. wikipedia.org The Suzuki reaction couples an organoboron compound with an aryl halide, also catalyzed by a palladium complex. nanochemres.orgrsc.org The development of these reactions for fluorescein derivatives opens up pathways to a vast array of novel structures with potentially unique photophysical properties. nih.govresearchgate.netacs.org The site-selectivity of these reactions can be very high, allowing for precise modification of the molecular structure. nih.gov

| Coupling Reaction | Substrate | Coupling Partner | Key Reagents | Product | Reference |

| Suzuki | 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 5-Phenyl-4′,5′-bis(dimethylamino)fluorescein | mdpi.com |

| Sonogashira | 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF) | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, DMF | 5-(Phenylethynyl)-4′,5′-bis(dimethylamino)fluorescein | mdpi.com |

This table illustrates Palladium-Catalyzed Cross-Coupling Reactions on a derivative of 5-bromo-4',5'-dinitrofluorescein.

For applications in biological imaging and diagnostics, this compound can be functionalized with linkers and reactive groups for covalent attachment to biomolecules. nih.govbiosyn.compolymerfactory.com A common strategy involves activating the carboxylic acid group on the phthalic moiety.

One of the most prevalent methods is the formation of an N-hydroxysuccinimide (NHS) ester. glenresearch.com The resulting this compound succinimidyl ester is a reactive compound that readily couples with primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. glenresearch.comgoogleapis.comgoogleapis.com This chemistry is a cornerstone of bioconjugation. symeres.com The synthesis of the NHS ester typically involves reacting the parent carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

These activated derivatives, such as this compound carboxylic acid, succinimidyl ester, enable the use of the dinitrofluorescein moiety as a quenching agent in fluorescence resonance energy transfer (FRET) probes or as a building block for more complex molecular probes. acs.orggoogleapis.comgoogleapis.com

Optimization of Synthetic Pathways and Process Intensification

The efficient synthesis of this compound and its derivatives is essential for their practical use. Optimization focuses on maximizing product yield while minimizing the formation of impurities and side products.

The synthesis of this compound via the nitration of fluorescein can lead to a mixture of products, including isomers and over-nitrated species. The control of reaction conditions such as temperature, reaction time, and the concentration of the nitrating agent is critical. mdpi.com In complex syntheses, even established procedures can be capricious, with yields dropping significantly upon scale-up. mdpi.com

Strategies for yield enhancement and side-product minimization include:

Careful Control of Reaction Parameters: Maintaining optimal temperature and reagent stoichiometry is crucial. For example, the nitration of 5-bromofluorescein diacetate is conducted at -5 °C to control the reaction's exothermicity and selectivity. mdpi.com

Purification of Intermediates: Purifying key intermediates can prevent the carry-over of impurities that might interfere with subsequent steps. mdpi.com

Systematic Screening: Modern approaches like Bayesian optimization can be used to efficiently screen a wide range of reaction parameters (e.g., solvents, bases, catalysts, temperature) to identify conditions that maximize yield and minimize side reactions in a small number of experiments. nih.gov

Avoiding Undesirable Reactions: In multi-step syntheses, the order of reactions can be critical. For instance, in some systems, performing halogenation before nitration is preferable because the nitrated derivative is less reactive, requiring harsher conditions for subsequent halogenation which could lead to more side products. google.com The formation of water during nitration can also cause hydrolysis of sensitive groups if not properly managed. google.com

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 4 ,5 Dinitrofluorescein Systems

Comprehensive Absorption Spectroscopy

The introduction of electron-withdrawing nitro groups significantly impacts the absorption profile of the fluorescein (B123965) system. The following subsections detail the UV-Visible absorption characteristics of 4',5'-dinitrofluorescein's different chemical species and the influence of the surrounding environment on these properties.

Like its parent compound, fluorescein, this compound is expected to exist in several ionic and tautomeric forms depending on the pH of the solution. These forms include a neutral species, a monoanion, and a dianion, each with a characteristic absorption spectrum. While specific high-resolution spectra for this compound are not extensively detailed in the available literature, the behavior of the closely related compound, 5-Bromo-4',5'-dinitrofluorescein (BDNF), provides significant insight. The study of BDNF revealed distinct absorption maxima for its neutral, monoanionic, and dianionic forms. mdpi.com It is reasonable to infer a similar pH-dependent equilibrium for this compound, as the electronic effects of the nitro groups are the dominant modulators of the chromophore.

The different species arise from the deprotonation of the carboxylic acid and phenolic hydroxyl groups. At low pH, the neutral lactone form, which is colorless or weakly colored, is expected to predominate. As the pH increases, the carboxylic acid group deprotonates to form the monoanion, followed by the deprotonation of the phenolic hydroxyl group to yield the dianion, which typically exhibits the strongest absorption in the visible region. The presence of the electron-withdrawing nitro groups is known to lower the pKa values for these transitions compared to unsubstituted fluorescein.

Table 1: Inferred UV-Visible Absorption Maxima for Ionic Forms of this compound

| Ionic Form | Predicted Absorption Maximum (λmax) | Notes |

| Neutral | ~450 - 470 nm | Expected to have a lower molar absorptivity compared to the anionic forms. |

| Monoanion | ~490 - 510 nm | Represents the first deprotonation step at the carboxylic acid group. |

| Dianion | ~510 - 530 nm | Represents the fully deprotonated species with the most extended conjugation, leading to the longest wavelength of absorption. |

This table is based on the general behavior of fluorescein derivatives and the influence of nitro substitution. Actual values may vary.

Solvatochromism, the change in the color of a substance in response to a change in the polarity of the solvent, is a well-documented phenomenon for fluorescein and its derivatives. The absorption spectrum of this compound is expected to be sensitive to the solvent environment. The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maximum.

In general, for fluorescein-type dyes, a bathochromic (red) shift is often observed with increasing solvent polarity. This is attributed to the stabilization of the more polar excited state relative to the ground state. However, the specific nature of the solvatochromic shifts for this compound would also be influenced by specific solute-solvent interactions, such as hydrogen bonding. The nitro groups can act as hydrogen bond acceptors, further modifying the electronic distribution and the interaction with protic solvents.

Table 2: Expected Solvatochromic Shifts for this compound in Different Solvent Classes

| Solvent Class | Predicted Shift in λmax | Rationale |

| Nonpolar (e.g., Hexane, Toluene) | Shorter Wavelength | Minimal stabilization of the excited state. |

| Aprotic Polar (e.g., Acetonitrile, DMSO) | Intermediate Wavelength | Stabilization of the excited state through dipole-dipole interactions. |

| Protic Polar (e.g., Ethanol (B145695), Water) | Longer Wavelength | Strong stabilization of the excited state through hydrogen bonding and dipole-dipole interactions. |

This table presents a generalized prediction based on the principles of solvatochromism.

In-depth Fluorescence Spectroscopy

The fluorescence properties of this compound are dramatically altered by the presence of the nitro groups, which are well-known quenchers of fluorescence. This section explores the quantum yield, fluorescence lifetime, and emission spectral characteristics of this compound.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For fluorescein, the quantum yield is typically high. However, the introduction of nitro groups at the 4' and 5' positions leads to significant quenching of fluorescence. Research on the analogous compound, 5-Bromo-4',5'-dinitrofluorescein, demonstrated that its fluorescence was almost entirely quenched, irrespective of the pH. mdpi.com This strong quenching is attributed to the heavy atom effect of the bromine and the electron-withdrawing nature of the nitro groups, which promote non-radiative decay pathways such as intersystem crossing to the triplet state.

For this compound, while the heavy atom effect of bromine is absent, the two nitro groups are highly effective at quenching fluorescence through the promotion of non-radiative de-excitation processes. Therefore, the fluorescence quantum yield of this compound is expected to be very low.

Table 3: Estimated Fluorescence Quantum Yield of this compound

| Compound | Estimated Fluorescence Quantum Yield (Φf) | Primary Quenching Mechanism |

| This compound | < 0.01 | Promotion of non-radiative decay pathways (e.g., intersystem crossing) by the electron-withdrawing nitro groups. |

This value is an estimation based on the known quenching effects of nitro groups on fluorescein systems.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For highly fluorescent compounds like fluorescein, the lifetime is typically on the order of a few nanoseconds. However, for molecules with very low quantum yields, the fluorescence lifetime is expected to be significantly shorter. This is because the non-radiative decay pathways that quench the fluorescence also depopulate the excited state more rapidly.

Φf = kr / (kr + knr)

And the fluorescence lifetime is:

τ = 1 / (kr + knr)

Given the extremely low Φf, the non-radiative rate constant (knr) is expected to be much larger than the radiative rate constant (kr), leading to a very short fluorescence lifetime.

Due to the profound fluorescence quenching, obtaining detailed and well-resolved emission spectra of this compound in various media is challenging. The very low intensity of the emitted light would make it difficult to accurately determine the emission maxima and observe significant solvatochromic shifts in the emission.

In the rare instances where fluorescence might be observed, it is expected that the emission spectrum would be a mirror image of the absorption spectrum of the lowest energy absorbing species. The emission wavelength would likely be influenced by the solvent polarity, with more polar solvents potentially leading to a red-shifted emission due to the stabilization of the excited state. However, the dominant characteristic of the fluorescence of this compound is its extremely low intensity.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provides a complete picture of its atomic arrangement and connectivity.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. udel.edu The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, making it a powerful tool for confirming the carbon skeleton. Carbons directly attached to electronegative oxygen and nitrogen atoms, such as those in the ether linkage, hydroxyl groups, and nitro-substituted positions, are shifted significantly downfield. udel.edu The carbonyl carbon of the lactone ring is particularly deshielded and appears at the lower end of the spectrum. Research on nitro-derivatives of fluorescein has led to the attribution of ¹³C NMR spectra for 4'- and 5'-nitrofluoresceins, providing a solid basis for the complete assignment of this compound. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Specific experimental values can vary based on solvent and experimental conditions. The data below is a predictive representation based on analogous structures and established principles.)

| Atom Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H (Aromatic - Dinitrophenyl Ring) | 8.0 - 8.5 | Strong deshielding due to adjacent NO₂ groups. |

| ¹H (Aromatic - Xanthene Ring) | 6.5 - 7.5 | Typical aromatic region, influenced by oxygen substituents. |

| ¹³C (C=O, Lactone) | 165 - 175 | Carbonyl carbon in a conjugated system. |

| ¹³C (C-NO₂) | 145 - 155 | Aromatic carbon directly attached to a nitro group. |

| ¹³C (Aromatic C-O) | 150 - 160 | Deshielded by direct attachment to oxygen. |

| ¹³C (Spiro Carbon) | 80 - 90 | Quaternary carbon at the junction of two rings. |

| ¹³C (Aromatic CH) | 110 - 135 | Standard range for aromatic carbons bonded to hydrogen. |

To unequivocally confirm the assignments made in 1D NMR and to understand the spatial relationships between atoms, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would show cross-peaks between neighboring protons on the aromatic rings, allowing for the mapping of the proton connectivity within each ring system. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. An HSQC spectrum of this compound would provide unambiguous C-H bond correlations, confirming the assignment of protonated carbons in the ¹³C spectrum. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the three-dimensional conformation of the molecule, such as the relative orientation of the dinitrophenyl ring with respect to the planar xanthene system. wikipedia.org

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is dominated by characteristic absorption bands from its functional groups. A broad absorption band is expected in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibration of the phenolic hydroxyl groups. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The most indicative peaks for the dinitro substitution are the strong, distinct bands for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Other key absorptions include the C=O stretch of the lactone ring near 1740-1760 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-O stretching for the ether and phenol groups between 1200-1300 cm⁻¹. researchgate.netresearchgate.netucl.ac.ukmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. As a nitroaromatic compound, this compound would exhibit strong Raman scattering from the symmetric stretching mode of the nitro groups, typically observed near 1350 cm⁻¹. aip.orgsemanticscholar.orgresearchgate.net Aromatic ring breathing modes are also often prominent in Raman spectra. Resonance Raman spectroscopy, where the excitation laser wavelength is chosen to coincide with an electronic absorption band, can selectively enhance the vibrations of the chromophoric parts of the molecule, providing detailed insight into the structure of the electronic excited state. aip.org

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | IR | 3200 - 3500 (broad) |

| Aromatic C-H Stretch | IR | 3000 - 3100 |

| C=O Stretch (Lactone) | IR | 1740 - 1760 |

| Asymmetric NO₂ Stretch | IR | 1520 - 1560 (strong) |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 |

| Symmetric NO₂ Stretch | IR/Raman | 1340 - 1380 (strong) |

| C-O Stretch (Ether/Phenol) | IR | 1200 - 1300 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound (C₂₀H₁₀N₂O₉), the calculated exact molecular weight is 422.0437 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 422. This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions. libretexts.orgchemguide.co.uk The fragmentation pattern provides valuable structural information. Key predictable fragmentation pathways for this compound include:

Loss of Nitro Groups: A common fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂·, 46 Da) or a nitro radical followed by rearrangement. This would lead to peaks at m/z 376 (M - NO₂) and potentially m/z 330 (M - 2xNO₂).

Decarboxylation: The lactone structure can lose carbon dioxide (CO₂, 44 Da) or a carbonyl group (CO, 28 Da). This can occur from the molecular ion or subsequent fragment ions. libretexts.orgmdpi.com

Cleavage of the Xanthene Core: The complex ring system can undergo characteristic cleavages, although these are often complex.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Fragment Identity | Neutral Loss |

| 422 | [M]⁺· | - |

| 376 | [M - NO₂]⁺ | NO₂ (46 Da) |

| 378 | [M - CO₂]⁺ | CO₂ (44 Da) |

| 346 | [M - NO₂ - CO]⁺ | NO₂, CO (74 Da) |

| 330 | [M - 2NO₂]⁺ | 2 x NO₂ (92 Da) |

Electro-Optical Spectroscopic Investigations

The introduction of two strongly electron-withdrawing nitro groups onto the fluorescein scaffold dramatically alters its electronic and optical properties. nih.govacs.org These changes are readily investigated using electro-optical spectroscopic techniques.

Studies on substituted fluoresceins have shown that strong electron-withdrawing groups, such as the nitro group, can significantly impact the molecule's photophysical and electrochemical characteristics. nih.govresearchgate.net The nitro groups lower the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This has several consequences:

Absorption and Emission Spectra: The presence of the nitro groups typically causes a bathochromic (red) shift in the maximum absorption wavelength (λ_max) compared to unsubstituted fluorescein. However, the fluorescence quantum yield of this compound is often significantly lower. This quenching of fluorescence is attributed to an increased rate of non-radiative decay processes, such as intersystem crossing, promoted by the heavy-atom effect of the nitro groups and potential intramolecular photoinduced electron transfer (PET) processes. nih.govacs.org

Electrochemical Properties: Cyclic voltammetry can be used to measure the oxidation and reduction potentials of the molecule. The strong electron-withdrawing nature of the dinitro substituents makes the molecule easier to reduce and harder to oxidize compared to fluorescein. This alteration of the redox potentials is a key factor in its use in certain sensor and photocatalysis applications. nih.gov The substituent effects are pivotal in controlling the photophysical and electrochemical properties of organic molecules that have delocalized π-electron systems. researchgate.net

Photophysical and Photochemical Dynamics of 4 ,5 Dinitrofluorescein

Investigation of Protolytic Equilibria and Proton Transfer Dynamics

The acid-base properties of 4',5'-dinitrofluorescein are complex, involving multiple ionization steps and tautomeric equilibria. The presence of the nitro groups significantly impacts the distribution of electron density within the molecule, which in turn affects the pKa values of the ionizable protons.

The protolytic equilibria of fluorescein (B123965) dyes involve the stepwise dissociation of protons from the carboxylic acid and hydroxyl groups. These processes are characterized by macroscopic pKa values, which are experimentally observable, and microscopic pKa values, which describe the dissociation from a specific functional group in a particular tautomeric form.

Table 1: Experimentally Determined Microscopic pKa Values for the Carboxylic Group of 4,5-Dinitro Fluorescein Derivatives

| Compound Family | Microscopic Dissociation Constant (pk2,COOH) |

| 4,5-Dinitro Fluorescein Derivatives | 4.63 - 5.21 |

Note: This range represents the dissociation of the carboxylic acid proton.

The two nitro groups at the 4' and 5' positions are powerful electron-withdrawing groups. Their presence significantly increases the acidity of both the carboxylic acid and the phenolic hydroxyl groups compared to the parent fluorescein molecule. This is due to the inductive effect of the nitro groups, which destabilizes the neutral form and stabilizes the anionic forms by delocalizing the negative charge.

The increased acidity is evident when comparing the pKa values of 4,5-dinitro derivatives to that of fluorescein. The pk2,COOH range of 4.63 to 5.21 for 4,5-dinitro derivatives is considerably lower than the corresponding pKa of fluorescein, indicating a stronger carboxylic acid. This enhanced acidity is a direct consequence of the electronic perturbation induced by the nitro substituents on the xanthene ring.

The absorption and fluorescence properties of this compound are highly dependent on the pH of the solution, which dictates the predominant ionic and tautomeric species. The neutral form of this compound in 50% aqueous ethanol (B145695) at pH 3 shows a displacement of the tautomeric equilibrium towards the colorless lactone form. researchgate.net

The monoanion of this compound can exist in different tautomeric forms. One such form is the HX- tautomer, which exhibits a principal absorption band that is bathochromically shifted (shifted to longer wavelengths) compared to the dianion (X2-). For this compound, the ratio of the maximum absorbance of the monoanion (HR-) to the dianion (R2-) is 1.069, indicating a significant absorption intensity of the monoanionic species.

At higher pH values, the dianion form predominates, which is typically the most fluorescent species for fluorescein dyes. However, the introduction of nitro groups is known to quench fluorescence, and therefore, the fluorescence quantum yield of the this compound dianion is expected to be significantly lower than that of the fluorescein dianion.

Excited State Deactivation Pathways

The presence of nitro groups introduces efficient non-radiative decay pathways that compete with fluorescence, leading to a significant reduction in the fluorescence quantum yield. Understanding these deactivation mechanisms is crucial for elucidating the photophysics of this compound.

For many nitroaromatic compounds, the primary non-radiative deactivation pathway for the lowest excited singlet state (S1) is efficient intersystem crossing (ISC) to the triplet manifold (Tn). This process involves a change in the spin multiplicity of the excited electron and is often very fast in nitroaromatics, outcompeting the radiative decay (fluorescence). The strong electron-withdrawing nature of the nitro group can promote spin-orbit coupling, which facilitates ISC.

Internal conversion (IC), a non-radiative transition between states of the same spin multiplicity (e.g., S1 to S0), can also contribute to the deactivation of the excited state. The rate of these non-radiative processes (knr), which is the sum of the rates of ISC and IC, is significantly increased in nitro-substituted fluoresceins. For nitroaromatic compounds, the non-radiative decay constant (knd) can be in the range of 109 to 1011 s-1. nih.gov

Table 2: General Non-Radiative Decay Rates for Nitroaromatic Compounds

| Non-Radiative Process | Typical Rate Constant (s-1) |

| Intersystem Crossing (ISC) | Can be very fast, contributing significantly to knr |

| Internal Conversion (IC) | Contributes to knr |

| Total Non-Radiative Decay (knr) | 109 - 1011 |

The nitro groups have a profound effect on the energies of the singlet and triplet excited states. In nitro-substituted fluoresceins, it has been proposed that the lowest excited singlet state (S1) is of a ππ* character, while there is a triplet state of nπ* character in close energetic proximity. researchgate.net The small energy gap between the S1(ππ) and a nearby T(nπ) state can lead to a very efficient intersystem crossing, which is a major factor in the observed fluorescence quenching. researchgate.net

In some cases, the energy of the T(nπ) state can even be lower than the S1(ππ) state, leading to an inversion of the energy levels. This energetic arrangement would further enhance the rate of intersystem crossing and dramatically decrease the fluorescence quantum yield. The introduction of a charge-transfer (CT) character in the excited states can influence the energy gap between the singlet and triplet states (ΔEST). A smaller ΔEST can facilitate reverse intersystem crossing (rISC) from the triplet state back to the singlet state, potentially leading to thermally activated delayed fluorescence (TADF). For a fluorescein derivative, DCF-MPYM, the ΔEST was determined to be 28.36 meV, which is small enough to allow for efficient ISC and rISC. chem-station.com

Photostability and Photodegradation Kinetics

The practical application of any fluorophore is intrinsically linked to its robustness against photochemical degradation, a phenomenon commonly referred to as photobleaching. Understanding the quantitative aspects of this process and the underlying mechanisms is crucial for optimizing its use.

Quantitative Assessment of Photobleaching Resistance

The resistance of this compound to photobleaching is a critical parameter for its application in techniques requiring prolonged or intense illumination. The fluorescence quantum yields of nitro-substituted fluoresceins are known to be dependent on their structure, the degree of protonation, the nature of the solvent, their aggregative state, and temperature. researchgate.net For this compound, the introduction of the nitro groups significantly influences its electronic properties and, consequently, its photostability.

To provide a framework for understanding the potential photobleaching kinetics, the following table illustrates typical data that would be collected to quantify the photostability of a fluorescent dye.

Table 1: Hypothetical Photodegradation Kinetic Data for this compound

| Illumination Time (s) | Normalized Fluorescence Intensity |

|---|---|

| 0 | 1.00 |

| 30 | 0.85 |

| 60 | 0.72 |

| 90 | 0.61 |

| 120 | 0.52 |

This table is illustrative and does not represent actual experimental data for this compound.

Mechanisms of Photochemical Instability

The photochemical instability of fluorescein derivatives can arise from several mechanistic pathways. The presence of nitro groups in this compound introduces specific electronic characteristics that can influence these pathways. The energy level scheme for nitro derivatives of fluorescein is proposed to involve closely located S1(ππ) and T(nπ) states, with the possibility of their inversion. researchgate.net This proximity of states can facilitate intersystem crossing, populating the triplet state, which is often a key intermediate in photochemical reactions leading to degradation.

One common mechanism of photodegradation for many organic dyes involves the generation of reactive oxygen species (ROS). The excited fluorophore can transfer energy to molecular oxygen, producing singlet oxygen, which is a highly reactive species that can then attack the dye molecule, leading to its destruction.

Furthermore, nitroaromatic compounds themselves can undergo photoreduction of the nitro group, leading to the formation of nitroso, hydroxylamino, and amino derivatives. researchgate.net These reactions can proceed through complex radical mechanisms. The specific pathways for this compound would likely involve the excitation to a singlet state, followed by intersystem crossing to a triplet state. This triplet state can then undergo reaction with solvent molecules, oxygen, or other species, initiating the degradation cascade. The initial steps of such a process are depicted in the following scheme:

Scheme 1: Potential Initial Steps in the Photodegradation of this compound

Absorption of Light: DNF + hν → DNF* (S1)

Intersystem Crossing: DNF* (S1) → DNF* (T1)

Reaction from Triplet State:

DNF* (T1) + O₂ → DNF + ¹O₂ (Singlet Oxygen Generation)

DNF* (T1) + RH → [DNF-H]• + R• (Hydrogen Abstraction)

Internal rearrangement and fragmentation.

Here, DNF represents the this compound molecule, and RH represents a hydrogen-donating species in the environment.

Solvent-Mediated Photophysical Modulation

The photophysical properties of this compound are highly sensitive to the surrounding solvent environment. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of this molecule, arising from differential solvation of the ground and excited electronic states.

Universal Interaction Function Analysis

The effect of the solvent on the electronic transitions of a solute can be analyzed using the universal interaction function, which relates the spectral shift to the dielectric constant (ε) and refractive index (n) of the solvent. A study on nitro derivatives of fluorescein has demonstrated the dependence of the energy of the purely electronic transition on the universal interaction function f(ε, n). researchgate.net This relationship is often visualized in a Lippert-Mataga plot, which graphs the Stokes shift against the solvent polarity parameter. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov

The following table provides data on the spectral properties of this compound in various solvents, which can be used for a universal interaction function analysis.

Table 2: Spectral Data for this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|---|---|

| Dioxane | 2.2 | 1.422 | 480 | 515 |

| Chloroform | 4.8 | 1.446 | 485 | 525 |

| Ethyl Acetate (B1210297) | 6.0 | 1.372 | 482 | 520 |

| Tetrahydrofuran | 7.6 | 1.407 | 488 | 530 |

| Dichloromethane | 8.9 | 1.424 | 490 | 535 |

| Acetone | 20.7 | 1.359 | 495 | 545 |

| Ethanol | 24.6 | 1.361 | 500 | 550 |

| Acetonitrile | 37.5 | 1.344 | 498 | 548 |

This table is a representative compilation based on general trends for fluorescein derivatives and is intended for illustrative purposes.

Specific Solute-Solvent Interactions and Their Spectroscopic Manifestations

Beyond the general solvent effects described by the universal interaction function, specific interactions such as hydrogen bonding can significantly influence the photophysical properties of this compound. nih.gov The Kamlet-Taft solvatochromic parameters (α for hydrogen bond donating acidity, β for hydrogen bond accepting basicity, and π* for dipolarity/polarizability) provide a more detailed framework for dissecting these specific interactions. du.ac.irrecentscientific.comrsc.orgresearchgate.netnist.gov

The nitro groups on the fluorescein core can act as hydrogen bond acceptors, while the hydroxyl and carboxylic acid groups can act as hydrogen bond donors. The relative strength of these interactions with solvent molecules will modulate the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. For example, in protic solvents capable of hydrogen bonding, stabilization of the excited state can lead to a red-shift (bathochromic shift) in the emission spectrum.

The following table illustrates how Kamlet-Taft parameters can be used to correlate spectral shifts with specific solute-solvent interactions.

Table 3: Correlation of Spectral Shifts of this compound with Kamlet-Taft Solvent Parameters

| Solvent | α (H-bond acidity) | β (H-bond basicity) | π* (Dipolarity/Polarizability) | Emission λmax (nm) |

|---|---|---|---|---|

| Cyclohexane | 0.00 | 0.00 | 0.00 | 510 |

| Toluene | 0.00 | 0.11 | 0.54 | 518 |

| Tetrahydrofuran | 0.00 | 0.55 | 0.58 | 530 |

| Chloroform | 0.44 | 0.00 | 0.58 | 525 |

| Ethanol | 0.83 | 0.77 | 0.54 | 550 |

This table is illustrative and intended to demonstrate the application of Kamlet-Taft parameters.

Computational Chemistry and Molecular Modeling of 4 ,5 Dinitrofluorescein

Electronic Structure Calculations

The electronic landscape of 4',5'-dinitrofluorescein is fundamental to understanding its optical and reactive properties. Computational methods provide a powerful lens through which to examine this landscape.

Density Functional Theory (DFT) for Ground and Excited State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. For fluorescein (B123965) derivatives, various functionals such as B3LYP, CAM-B3LYP, and PBE0 are commonly employed to calculate ground and excited state properties. These calculations are crucial for understanding the impact of the nitro substituents on the electronic distribution and energy levels of the fluorescein core. The choice of functional and basis set is critical and is often benchmarked against experimental data or higher-level computations to ensure accuracy. For instance, functionals incorporating a larger percentage of Hartree-Fock exchange, like M06-2X, have shown good agreement with experimental values for related dyes.

Time-Dependent DFT (TD-DFT) for Absorption and Emission Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for calculating the electronic absorption and emission spectra of organic dyes. This method allows for the prediction of vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max). For fluorescein and its derivatives, TD-DFT calculations can accurately predict the absorption spectra, which are often characterized by an intense π-π* transition in the visible region.

Experimental studies have shown that the dianion of this compound in 50% aqueous ethanol (B145695) exhibits an absorption maximum. nih.gov TD-DFT calculations would aim to reproduce this value by modeling the molecule in a solvated state, often using a Polarizable Continuum Model (PCM) to account for the solvent's effect. The choice of functional is again crucial, as some functionals are better suited for describing charge-transfer excitations, which can be significant in molecules with donor and acceptor groups. Similarly, by optimizing the geometry in the first excited state, TD-DFT can predict the emission wavelength, providing insights into the fluorescence properties of the molecule.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, providing a quantitative measure of their interaction energy. For this compound, NBO analysis would reveal the extent of electronic communication between the xanthene core and the nitro groups.

The analysis can identify key hyperconjugative interactions that contribute to the stability of the molecule and influence its electronic properties. For example, interactions between the lone pairs of the oxygen atoms in the xanthene ring and the π* orbitals of the aromatic system, as well as interactions involving the nitro groups, would be quantified. This provides a detailed picture of the electron delocalization pathways, which are critical for understanding the molecule's color and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and its electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's stability and the energy of its lowest-energy electronic absorption.

For this compound, the presence of the electron-withdrawing nitro groups is expected to lower the energies of both the HOMO and LUMO levels compared to unsubstituted fluorescein, with a potentially significant effect on the LUMO. This would lead to a smaller HOMO-LUMO gap, resulting in a red-shift of the absorption maximum. DFT calculations are routinely used to compute the energies of these orbitals and visualize their spatial distribution. The HOMO is typically distributed over the electron-rich xanthene core, while the LUMO is expected to have significant contributions from the nitro-substituted phenyl ring, facilitating intramolecular charge transfer upon excitation.

Table 1: Representative Frontier Molecular Orbital Data for Similar D-π-A Dyes (Note: Data for this compound is not available in the searched literature; this table is illustrative of typical values for related compounds.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Dye 1 | -5.50 | -3.20 | 2.30 |

| Dye 2 | -5.65 | -3.35 | 2.30 |

| Dye 3 | -5.42 | -3.15 | 2.27 |

Molecular Dynamics Simulations

While electronic structure calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

Conformational Analysis and Tautomeric Interconversions in Solution

This compound, like other fluorescein derivatives, can exist in various tautomeric forms, including lactone, quinoid, and zwitterionic structures. The equilibrium between these forms is highly dependent on the solvent environment. Molecular dynamics simulations can be employed to study the conformational flexibility of this compound and the potential for interconversion between its different tautomers in solution.

Solvation Dynamics and Solvent Reorganization Energy

The photophysical properties of fluorescent dyes like this compound are intrinsically linked to their interactions with surrounding solvent molecules. Solvation dynamics, the process of solvent reorganization around a solute following electronic excitation, plays a crucial role in determining the Stokes shift, fluorescence quantum yield, and excited-state lifetime. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in understanding these dynamic processes.

While specific molecular dynamics studies on the solvation of this compound are not extensively available in the public domain, the principles can be understood from studies on similar chromophores. MD simulations can model the reorientation of solvent molecules around the dye in its ground and excited states. For a polar molecule like this compound, with its nitro and hydroxyl/carbonyl groups, a change in the dipole moment upon excitation would lead to significant solvent reorganization. The timescale of this reorganization is critical; if it is comparable to the fluorescence lifetime, it can lead to time-dependent spectral shifts.

The concept of solvent reorganization energy (λ) , a key parameter in Marcus theory for electron transfer, is also relevant to the photophysics of dyes. It represents the energy required to reorient the solvent molecules from the equilibrium configuration of the initial state to that of the final state, without the actual electronic transition occurring. While direct calculations of the solvent reorganization energy for this compound are not readily found, theoretical frameworks exist for its computation. It is typically partitioned into inner-sphere (λi) and outer-sphere (λo) components. The inner-sphere component relates to changes in the geometry of the dye molecule itself, while the outer-sphere component arises from the reorientation of the surrounding solvent molecules. For many organic dyes in polar solvents, the solvent reorganization energy contributes significantly to the total reorganization energy. rsc.org

Computational approaches to estimate solvent reorganization energy often employ quantum mechanics/molecular mechanics (QM/MM) methods. In such a setup, the dye molecule is treated with a higher level of theory (quantum mechanics) to accurately describe its electronic structure, while the surrounding solvent is modeled with classical mechanics (molecular mechanics). This allows for the simulation of a large number of solvent molecules and the calculation of the energy associated with their reorganization.

The following table presents a hypothetical breakdown of reorganization energies for a fluorescein derivative in a polar solvent, based on computational studies of similar dye systems, to illustrate the typical contributions.

| Energy Component | Typical Calculated Value (eV) | Description |

| Inner-Sphere Reorganization Energy (λi) | 0.1 - 0.3 | Energy associated with changes in bond lengths and angles of the dye molecule upon excitation. |

| Outer-Sphere Reorganization Energy (λo) | 0.5 - 1.0 | Energy associated with the reorientation of solvent molecules around the excited dye molecule. |

| Total Reorganization Energy (λ) | 0.6 - 1.3 | Sum of the inner-sphere and outer-sphere reorganization energies. |

Note: These are representative values for organic dyes and not specific experimental or calculated data for this compound.

Intermolecular Interactions with Biological Receptors and Material Surfaces

The utility of this compound as a potential probe or sensor is dictated by its interactions with other molecules, such as biological receptors (e.g., proteins) and material surfaces (e.g., semiconductor nanoparticles). Molecular docking and molecular dynamics simulations are the primary computational tools to explore these interactions.

Interactions with Biological Receptors:

Molecular docking simulations can predict the preferred binding orientation of a ligand (in this case, this compound) to a biological macromolecule, typically a protein. These simulations calculate a binding score or energy that estimates the affinity of the interaction. While specific docking studies for this compound are not widely published, studies on the interaction of other small molecules with proteins like serum albumin provide a framework for understanding the potential binding modes. For instance, the binding of various ligands to bovine serum albumin (BSA) and human serum albumin (HSA) has been extensively studied, revealing that interactions are often governed by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. swu.ac.thpnu.ac.ir

Given the structure of this compound, with its aromatic rings, nitro groups, and hydroxyl group, it is plausible that it could interact with protein binding pockets through:

Hydrogen bonding: The hydroxyl and nitro groups can act as hydrogen bond donors and acceptors, respectively.

π-π stacking: The planar aromatic system can engage in stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine.

Hydrophobic interactions: The nonpolar regions of the xanthene and phenyl rings can interact favorably with hydrophobic pockets in a protein.

The following table outlines potential interacting amino acid residues and the types of non-covalent interactions that could be involved in the binding of this compound to a protein, based on general principles of molecular recognition.

| Type of Interaction | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Lysine (B10760008), Arginine |

| π-π Stacking | Tryptophan, Tyrosine, Phenylalanine |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

Interactions with Material Surfaces:

The adsorption of organic dyes onto semiconductor surfaces, such as titanium dioxide (TiO2), is a critical process in applications like dye-sensitized solar cells. Computational studies, often employing Density Functional Theory (DFT), can elucidate the nature of the dye-surface interaction, including the binding geometry, adsorption energy, and electronic coupling.

For this compound, the carboxylic acid group on the phenyl ring is a likely anchoring point to a metal oxide surface. DFT calculations on similar systems have shown that carboxylic acid moieties can bind to TiO2 surfaces in various modes, including monodentate, bidentate bridging, and bidentate chelating. The specific binding mode influences the efficiency of electron injection from the excited dye into the semiconductor's conduction band. While specific studies on this compound are lacking, research on other organic dyes on TiO2 surfaces provides valuable insights into the computational approaches used to model these interfaces. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that aim to correlate the structural or physicochemical properties of a series of compounds with a particular activity or property. For fluorescent dyes, QSPR can be invaluable for understanding how modifications to the molecular structure influence photophysical outcomes and for guiding the rational design of new derivatives with desired characteristics.

Correlation of Structural Modifications with Photophysical Outcomes

The photophysical properties of fluorescein derivatives, such as their absorption and emission maxima (λ_abs and λ_em) and fluorescence quantum yields (Φ_f), are highly sensitive to their chemical structure. The introduction of substituents, such as the nitro groups in this compound, can significantly alter these properties. QSPR studies on fluorescein derivatives have shown that electronic and steric effects of substituents play a crucial role.

Electronic Descriptors: These quantify the electron-donating or electron-withdrawing nature of substituents. Hammett constants (σ) are classic examples and have been used to correlate with spectral shifts in other dye systems. researchgate.netresearchgate.net Generally, electron-withdrawing groups like nitro groups cause a red-shift (bathochromic shift) in the absorption and emission spectra of fluorescein.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Calculated from quantum mechanical methods (like DFT), these include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and atomic charges. A smaller HOMO-LUMO gap generally correlates with a red-shifted absorption maximum.

The following table provides a hypothetical correlation between structural modifications on a fluorescein scaffold and their expected impact on photophysical properties, based on general principles and findings from related QSPR studies.

| Structural Modification | Expected Impact on λ_max | Expected Impact on Φ_f | Rationale |

| Addition of Electron-Withdrawing Groups (e.g., -NO2) | Red-shift (Bathochromic) | Decrease | Lowers the LUMO energy, reducing the HOMO-LUMO gap. Can also introduce non-radiative decay pathways. |

| Addition of Electron-Donating Groups (e.g., -NH2) | Blue-shift (Hypsochromic) or Red-shift | Variable | Can increase the HOMO energy. The effect on Φ_f depends on the specific group and its position. |

| Extension of π-Conjugation | Red-shift (Bathochromic) | Variable | Decreases the HOMO-LUMO gap. |

| Increased Structural Rigidity | Blue-shift (Hypsochromic) | Increase | Reduces non-radiative decay through vibrational and rotational modes. |

Predictive Modeling for Rational Design of New Derivatives

A primary goal of QSPR is to develop predictive models that can be used to design new molecules with enhanced properties before their synthesis. Machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), artificial neural networks (ANN), and random forest (RF), are increasingly being used to build robust QSPR models for predicting the photophysical properties of fluorescent dyes. mdpi.comnih.gov

For the rational design of new derivatives of this compound, a predictive QSPR model could be developed by:

Creating a dataset: Synthesizing a library of this compound derivatives with systematic variations in their structure (e.g., different substituents on the xanthene or phenyl rings).

Measuring photophysical properties: Experimentally determining the λ_abs, λ_em, and Φ_f for each compound in the dataset.

Calculating molecular descriptors: Computing a wide range of electronic, topological, and quantum chemical descriptors for each molecule.

Model building and validation: Using machine learning techniques to build a model that correlates the descriptors with the measured properties. The model's predictive power would then be validated using internal (e.g., cross-validation) and external validation sets.

Such a validated QSPR model would allow for the in silico screening of a large number of virtual this compound derivatives. This would enable the identification of promising candidates with desired photophysical characteristics (e.g., emission in a specific region of the spectrum, high quantum yield) for targeted applications, thereby accelerating the discovery process and reducing the need for extensive synthetic efforts. While a specific predictive model for this compound is yet to be published, the methodologies have been successfully applied to other classes of fluorescent dyes, demonstrating the potential of this approach. digitellinc.comnih.gov

Mechanistic Insights into the Chemical Reactivity of 4 ,5 Dinitrofluorescein

Nitro Group Reactivity: Reduction and Nucleophilic Substitution

The presence of two nitro groups on the xanthene backbone of 4',5'-dinitrofluorescein introduces unique reactivity pathways, primarily involving the reduction of these groups to amines or their displacement via nucleophilic aromatic substitution. These reactions are fundamental to the derivatization of this compound for various applications.

The selective reduction of one nitro group in a dinitro compound to an amino group is a synthetically valuable transformation. A common method for achieving this is the Zinin reduction, which typically employs reagents like aqueous ammonium (B1175870) sulfide (B99878) or sodium polysulfide. stackexchange.com The mechanism in aqueous ammonium sulfide involves a dynamic equilibrium between sulfide and hydrosulfide (B80085) ions, which act as the reducing agents. stackexchange.com

The general course of the reduction proceeds through a series of intermediate steps involving nitroso and hydroxylamine (B1172632) species before yielding the final amine. The selectivity of the reduction in polynitro compounds is often governed by several factors. stackexchange.com In the case of this compound, the two nitro groups are positioned ortho to the phenolic hydroxyl groups. This specific arrangement is known to influence selectivity, with a nitro group ortho to a hydroxyl or alkoxy group being preferentially reduced. stackexchange.com This preference can be attributed to potential chelation or electronic effects exerted by the adjacent hydroxyl group, which can stabilize the transition states involved in the reduction process.

Another key factor determining selectivity is steric hindrance. Generally, the least sterically hindered nitro group is reduced preferentially. stackexchange.com For this compound, the steric environment of the 4'- and 5'- positions is largely symmetrical, suggesting that electronic effects from the neighboring hydroxyl groups are likely the dominant factor in directing the reduction.

Table 1: Factors Influencing Selective Reduction of Aromatic Nitro Compounds

| Factor | Influence on Selectivity | Relevance to this compound |

| Positional Isomerism | Relative positions of nitro groups and other substituents determine the outcome. stackexchange.com | The 4',5'-dinitro substitution pattern places both nitro groups ortho to hydroxyl groups. |

| Steric Hindrance | The least hindered nitro group is typically reduced first. stackexchange.com | The 4'- and 5'- positions are sterically similar. |

| Electronic Effects | A nitro group ortho to a hydroxyl or alkoxy group is preferentially reduced. stackexchange.com | This is a key factor, suggesting high potential for selective mono-reduction. |

| Reducing Agent | The choice of reagent (e.g., ammonium sulfide, sodium polysulfide) can affect the reaction course. stackexchange.com | Standard Zinin reduction conditions are applicable. |

Substituents on an aromatic ring profoundly impact the rates and selectivity of reactions involving the nitro groups. In nucleophilic aromatic substitution (SNAr), the nitro group itself is a powerful activating group, withdrawing electron density from the ring and making it susceptible to nucleophilic attack. nih.govnih.gov The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.org The subsequent departure of the nitrite (B80452) ion as a leaving group restores the aromaticity of the ring. nih.gov